molecular formula C14H15NO2S B4405325 N-(2-propoxyphenyl)thiophene-2-carboxamide

N-(2-propoxyphenyl)thiophene-2-carboxamide

Cat. No.: B4405325
M. Wt: 261.34 g/mol
InChI Key: ICCCFAPAOHOJLC-UHFFFAOYSA-N
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Description

N-(2-propoxyphenyl)thiophene-2-carboxamide: is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a thiophene ring and a propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-propoxyphenyl)thiophene-2-carboxamide typically involves the reaction of 2-thiophenecarboxylic acid with 2-propoxyphenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-propoxyphenyl)thiophene-2-carboxamide can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: Substitution reactions can occur at the phenyl ring, where electrophilic aromatic substitution can introduce various functional groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2-propoxyphenyl)thiophene-2-carboxamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and materials with specific properties .

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .

Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical structure allows for the development of materials with desirable properties such as conductivity and stability .

Mechanism of Action

The mechanism of action of N-(2-propoxyphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-(2-methoxyphenyl)-2-thiophenecarboxamide
  • N-(2-ethoxyphenyl)-2-thiophenecarboxamide
  • N-(2-butoxyphenyl)-2-thiophenecarboxamide

Comparison: N-(2-propoxyphenyl)thiophene-2-carboxamide is unique due to the presence of the propoxy group, which can influence its chemical and physical properties. Compared to its analogs with different alkoxy groups, it may exhibit distinct reactivity, solubility, and biological activity. The propoxy group can affect the compound’s ability to interact with molecular targets, potentially enhancing its efficacy in certain applications .

Properties

IUPAC Name

N-(2-propoxyphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-2-9-17-12-7-4-3-6-11(12)15-14(16)13-8-5-10-18-13/h3-8,10H,2,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCCFAPAOHOJLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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